Methyl 2-bromo-N-methoxypropanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-N-methoxypropanimidate is an organic compound with the molecular formula C5H10BrNO2. It is a brominated derivative of propanimidate, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the propanimidate backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-N-methoxypropanimidate typically involves the bromination of a suitable precursor, such as methyl propanimidate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-bromo-N-methoxypropanimidate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-N-methoxypropanimidate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-N-methoxypropanimidate involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The methoxy and methyl groups can influence the compound’s reactivity and stability, affecting its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromo-2-methylpropanoate: Another brominated compound with similar reactivity but different functional groups.
2-Bromo-2-methylpropanamide: Shares the bromine and methyl groups but has an amide functional group instead of an imidate.
tert-Butyl bromide: A simpler brominated compound used as a standard reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
83660-74-6 |
---|---|
Molekularformel |
C5H10BrNO2 |
Molekulargewicht |
196.04 g/mol |
IUPAC-Name |
methyl 2-bromo-N-methoxypropanimidate |
InChI |
InChI=1S/C5H10BrNO2/c1-4(6)5(8-2)7-9-3/h4H,1-3H3 |
InChI-Schlüssel |
VJTJYNSSTYWAPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=NOC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.